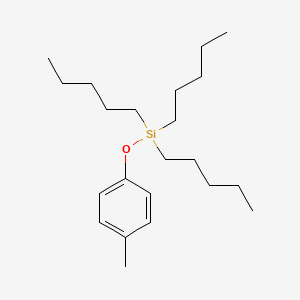
(4-Methylphenoxy)(tripentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenoxy)(tripentyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three pentyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)(tripentyl)silane typically involves the reaction of 4-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-Methylphenol+Tripentylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
(4-Methylphenoxy)(tripentyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silane group can be reduced to form silanols.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and other reduced derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
(4-Methylphenoxy)(tripentyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of (4-Methylphenoxy)(tripentyl)silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. The phenoxy group can participate in aromatic interactions, enhancing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
Triphenylsilane: Contains phenyl groups instead of pentyl groups.
Triethylsilane: Contains ethyl groups instead of pentyl groups.
Uniqueness
(4-Methylphenoxy)(tripentyl)silane is unique due to the combination of its phenoxy and tripentyl groups, which confer distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
59646-12-7 |
|---|---|
分子式 |
C22H40OSi |
分子量 |
348.6 g/mol |
IUPAC名 |
(4-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-11-18-24(19-12-9-6-2,20-13-10-7-3)23-22-16-14-21(4)15-17-22/h14-17H,5-13,18-20H2,1-4H3 |
InChIキー |
DRMIIALFJYMGQX-UHFFFAOYSA-N |
正規SMILES |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


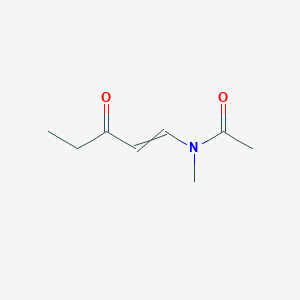
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
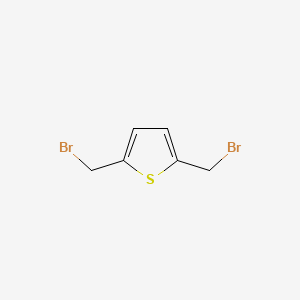
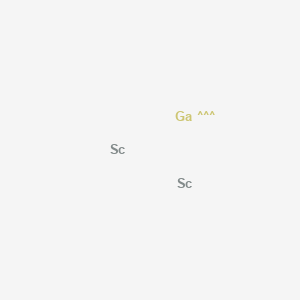
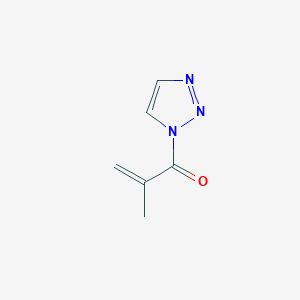


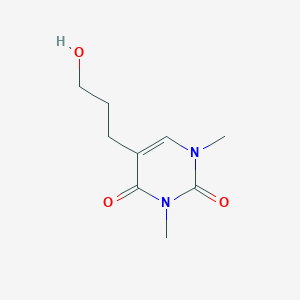
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
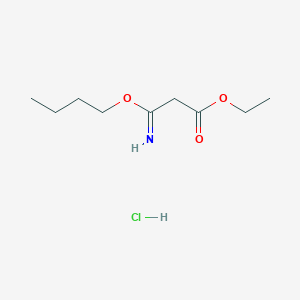
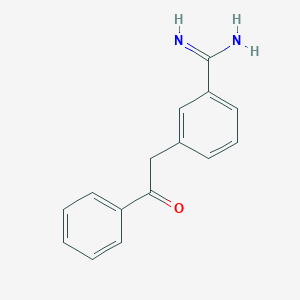
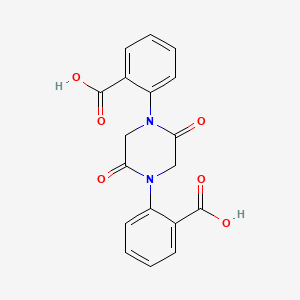
![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
